Cyclohepta[b]pyrrol-2-amine
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Overview
Description
Cyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta[b]pyrrol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclohepta[b]pyrroles with o-phenylenediamine, followed by treatment with polyphosphoric acid . Another method involves the use of trimethylsilyldiazomethane as a reagent to generate alkylidene carbenes, which can then be trapped by an amine to afford cyclohepta[b]pyrrol-2-ones .
Industrial Production Methods: The use of safe and stable reagents like trimethylsilyldiazomethane is advantageous for industrial applications due to its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Cyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, such as those involving halogens or other nucleophiles, can modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted cyclohepta[b]pyrrol-2-amines, oxides, and reduced amine derivatives .
Scientific Research Applications
Cyclohepta[b]pyrrol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Cyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Cyclohepta[b]pyrrol-2-ones: These compounds share a similar core structure but differ in the functional groups attached.
Pyrrolo[2′,3′3,4]cyclohepta[1,2-d][1,2]oxazoles: These compounds are also heterocyclic and have shown potent antimitotic activity.
Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles: These compounds are used in biochemistry and optoelectronics.
Uniqueness: Cyclohepta[b]pyrrol-2-amine is unique due to its specific amine substitution at the second position, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
cyclohepta[b]pyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPVJJABHHVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456477 |
Source
|
Record name | Cyclohepta[b]pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-74-1 |
Source
|
Record name | Cyclohepta[b]pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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